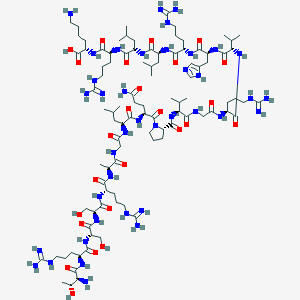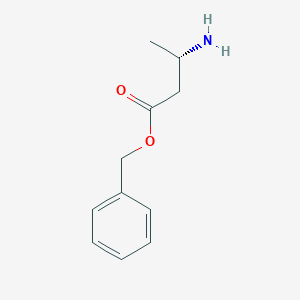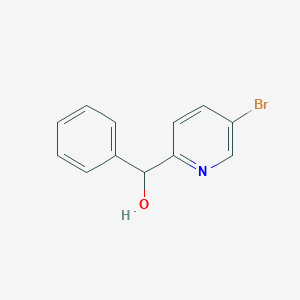
(5-Bromo-pyridin-2-yl)(phényl)méthanol
Vue d'ensemble
Description
(5-Bromopyridin-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H10BrNO It is a derivative of pyridine and phenylmethanol, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a phenyl group attached to the methanol moiety
Applications De Recherche Scientifique
(5-Bromopyridin-2-yl)(phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)(phenyl)methanol typically involves the reaction of 5-bromopyridine-2-carbaldehyde with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: 5-bromopyridine-2-carbaldehyde, phenylmagnesium bromide, water for hydrolysis
Industrial Production Methods
While specific industrial production methods for (5-Bromopyridin-2-yl)(phenyl)methanol are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to handle large volumes of reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromopyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde
Reduction: Reduction of the bromine atom to a hydrogen atom
Substitution: Nucleophilic substitution reactions at the bromine atom
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic conditions
Major Products Formed
Oxidation: Formation of 5-bromopyridine-2-carboxaldehyde or 5-bromopyridine-2-carboxylic acid
Reduction: Formation of (5-Hydroxypyridin-2-yl)(phenyl)methanol
Substitution: Formation of 5-substituted pyridine derivatives
Mécanisme D'action
The mechanism of action of (5-Bromopyridin-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and phenyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromopyridin-2-yl)methanol: Lacks the phenyl group, making it less hydrophobic and potentially less active in certain biological assays
(5-Chloropyridin-2-yl)(phenyl)methanol: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological properties
(5-Bromopyridin-2-yl)(4-methylphenyl)methanol: Contains a methyl group on the phenyl ring, potentially affecting its steric and electronic properties
Uniqueness
(5-Bromopyridin-2-yl)(phenyl)methanol is unique due to the presence of both a bromine atom and a phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.
Propriétés
IUPAC Name |
(5-bromopyridin-2-yl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8,12,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSXJOWWDMIIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442189 | |
| Record name | (5-bromopyridin-2-yl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181647-50-7 | |
| Record name | (5-bromopyridin-2-yl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
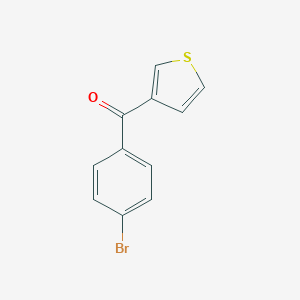
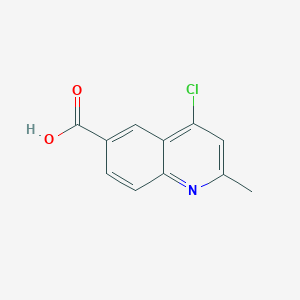
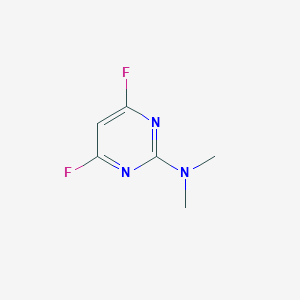
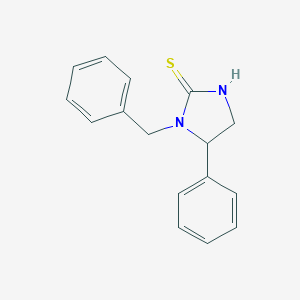
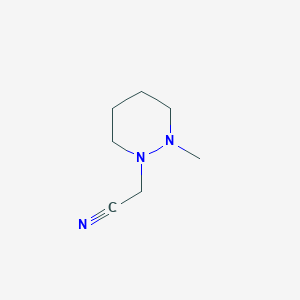
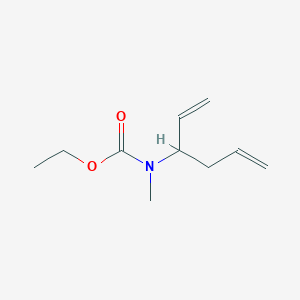
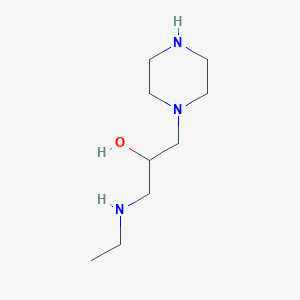
![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)
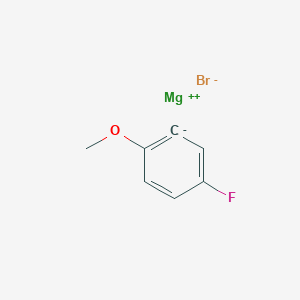
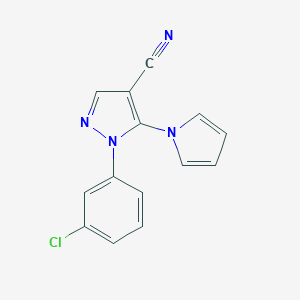
![4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine](/img/structure/B69394.png)
